molecular formula C5H5BBrNO2 B15053180 (4-Bromopyridin-2-yl)boronic acid

(4-Bromopyridin-2-yl)boronic acid

Cat. No.: B15053180
M. Wt: 201.82 g/mol
InChI Key: MEVZPTDPVZIERL-UHFFFAOYSA-N
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Description

(4-Bromopyridin-2-yl)boronic acid is an organoboron compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. This structure combines the electron-withdrawing effects of bromine with the boronic acid’s reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its applications span pharmaceuticals, materials science, and chemical sensing, leveraging the boronic acid’s ability to form reversible esters with diols .

Properties

Molecular Formula

C5H5BBrNO2

Molecular Weight

201.82 g/mol

IUPAC Name

(4-bromopyridin-2-yl)boronic acid

InChI

InChI=1S/C5H5BBrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H

InChI Key

MEVZPTDPVZIERL-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=C1)Br)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

The bromine substituent and pyridine scaffold significantly influence the compound’s acidity (pKa), solubility, and binding affinity.

Table 1: Key Physicochemical Properties of Selected Boronic Acids
Compound pKa* Solubility LogP (Predicted) Key Structural Features
(4-Bromopyridin-2-yl)boronic acid ~8.5† Moderate (polar solvents) ~1.8 Bromine (electron-withdrawing), pyridine
Phenylboronic acid ~8.7 Low (prone to precipitation) ~2.1 Simple aromatic ring
(6-Aminopyridin-3-yl)boronic acid ~7.8‡ High (polar solvents) ~0.9 Amino group (electron-donating)
(2-Bromopyridin-4-yl)boronic acid ~8.3† Moderate ~1.7 Bromine at 2-position, pyridine

*Experimental pKa values vary based on substituent effects. †Estimated based on electronic effects of bromine and pyridine. ‡Amino groups lower pKa due to electron donation.

Key Findings :

  • pKa : Bromine’s electron-withdrawing effect lowers pKa compared to phenylboronic acid, enhancing boronate formation at physiological pH.
  • Solubility : Pyridine’s polarity improves solubility compared to purely aromatic analogs like phenylboronic acid, which precipitates in aqueous media.

Reactivity and Binding Affinity

The bromine substituent and pyridine ring modulate reactivity in esterification and molecular interactions.

Table 2: Reactivity and Binding Constants
Compound Diol-Binding Constant (M⁻¹)* Suzuki-Miyaura Reactivity Stability in Aqueous Media
This compound Moderate (~10²–10³) High (electron-deficient aryl) Stable (resists hydrolysis)
6-Hydroxynaphthalen-2-yl boronic acid High (~10³–10⁴) Moderate Prone to precipitation
Phenylboronic acid Low (~10²) Low Unstable (hydrolysis risk)

*Binding constants depend on diol structure (e.g., glucose vs. catechol).

Key Findings :

  • Diol Binding : Pyridinyl boronic acids exhibit moderate binding due to balanced electronic effects, unlike phenylboronic acid, which has weaker affinity.
  • Aqueous Stability : Bromine and pyridine enhance stability against hydrolysis compared to phenyl analogs.

Key Findings :

  • Antiproliferative Activity : Bulky aromatic substituents (e.g., phenanthrenyl) enhance cytotoxicity, while pyridinyl derivatives may prioritize target-specific inhibition.
  • Enzyme Inhibition : Pyridine’s nitrogen atom and bromine’s electronic effects may improve binding to enzymes like β-lactamases or HDACs.

Biological Activity

(4-Bromopyridin-2-yl)boronic acid is a significant organoboron compound characterized by its boronic acid functional group attached to a brominated pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of various enzymes and its application in cancer treatment.

  • Molecular Formula : C5_5H5_5BrN2_2O
  • Molecular Weight : Approximately 201.81 g/mol
  • Functional Groups : Boronic acid and brominated pyridine

The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for various biological applications.

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes such as proteases and kinases, which play critical roles in cancer progression. The unique structure of this compound may enhance its binding affinity to specific biological targets, making it a candidate for drug development.

Key Findings:

  • It exhibits potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase , with IC50_{50} values indicating moderate activity against these enzymes .
  • The compound has shown effective inhibition against urease and tyrosinase , which are relevant in various pathological conditions .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) cells.

Cytotoxicity Data:

  • The compound demonstrated a high cytotoxic effect on MCF-7 cells with an IC50_{50} value of approximately 18.76 µg/mL .
  • Its mechanism of action appears to involve the inhibition of cell cycle progression at the G2/M phase, similar to other boronic acid derivatives used as proteasome inhibitors .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
(2-Bromopyridin-4-yl)boronic acidBromine at position 2 instead of 4Different substitution pattern on the pyridine ring
(6-Bromopyridin-3-yl)boronic acidBromine at position 6Distinct reactivity due to different ring position
(4-Methylpyridin-2-yl)boronic acidMethyl group instead of bromineLacks halogen functionality

The combination of both bromine and boronic acid functionalities in this compound confers distinct chemical properties that enhance its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antioxidant and Antibacterial Activities : A study highlighted the synthesis of a novel boron-based compound derived from phenyl boronic acid, which exhibited significant antioxidant and antibacterial activities. This suggests that this compound could also exhibit similar properties due to structural similarities .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that boronic acids can modulate enzyme activity through reversible interactions with diols, which may be applicable for this compound in therapeutic contexts.
  • Pharmacokinetic Considerations : Studies have indicated that compounds with boronic acid moieties often exhibit favorable pharmacokinetic profiles, which is essential for their development as therapeutic agents .

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